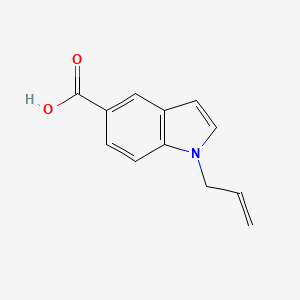

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

Übersicht

Beschreibung

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the protein, leading to inhibition or activation of the protein’s function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . This indicates its potential as an antiproliferative agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the colchicine-binding site on tubulin, inhibiting its polymerization and thus disrupting the microtubule network within the cell . This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can enhance its therapeutic effects by ensuring it reaches its intended targets.

Biologische Aktivität

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid, a derivative of indole, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes an indole ring and a carboxylic acid functional group. The indole scaffold is known for its broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Anticancer Activity

Research has indicated that compounds containing the indole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole-2-carboxylic acid have shown promising results in inhibiting cancer cell growth. A study reported that certain indole derivatives had GI50 values (the concentration required to inhibit 50% of cell growth) ranging from 29 nM to 78 nM against different cancer cell lines, outperforming standard treatments like erlotinib in some cases .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cancer Cell Line | GI50 (nM) | Comparison with Erlotinib |

|---|---|---|---|

| Indole-2-carboxylic acid derivative 3e | Panc-1 (Pancreatic) | 29 | More effective |

| Indole-2-carboxylic acid derivative 3c | MCF-7 (Breast) | 42 | Less effective |

| Indole-2-carboxylic acid derivative 4a | A-549 (Epithelial) | 48 | Less effective |

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Specifically, indole-2-carboxylic acid derivatives have been identified as HIV-1 integrase strand transfer inhibitors. These compounds demonstrated IC50 values (the concentration required to inhibit 50% of viral activity) ranging from 0.13 μM to 32.37 μM, indicating strong potential as antiviral agents . The mechanism involves chelation with magnesium ions in the active site of integrase, which is crucial for viral replication.

Table 2: HIV-1 Integrase Inhibition by Indole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Indole derivative 20a | 0.13 | Chelation with Mg²⁺ ions |

| Indole derivative 3 | 12.41 | π–π stacking with viral DNA |

| Indole derivative 17a | 3.11 | π–π stacking and metal chelation |

Study on Anticancer Properties

In a comprehensive study evaluating the anticancer properties of various indole derivatives, researchers synthesized multiple compounds and assessed their efficacy against several cancer cell lines. Notably, one compound demonstrated an exceptional GI50 value of 29 nM against Panc-1 cells, highlighting the effectiveness of structural modifications on the indole scaffold .

Study on Antiviral Properties

Another significant study focused on the antiviral activity of indole derivatives against HIV-1 integrase. The researchers optimized the structure of indole-2-carboxylic acid derivatives, leading to compounds with enhanced inhibitory effects on integrase activity. The most potent derivatives showed IC50 values as low as 0.13 μM, indicating their potential for further development as therapeutic agents against HIV .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Indole derivatives, including 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid, have been studied for their potential anticancer properties. These compounds can act as inhibitors of various signaling pathways involved in cancer progression. For instance, they have been shown to inhibit Gli1-mediated transcription in the Hedgehog signaling pathway, which is crucial in several cancers .

Histone Deacetylase Inhibition

This compound serves as a reactant for the synthesis of indole amide hydroxamic acids, which are potent inhibitors of histone deacetylases (HDACs). HDACs play a significant role in cancer biology by regulating gene expression and are considered promising targets for cancer therapy .

Neuroprotective Effects

Research indicates that indole derivatives may exhibit neuroprotective effects. The compound has been investigated for its ability to modulate neurotransmitter systems and could potentially be developed into treatments for neurodegenerative diseases .

Organic Synthesis Applications

Synthesis of Indole Derivatives

1-(Prop-2-en-1-yl)-1H-indole-3-carboxylic acid is utilized as a precursor in the synthesis of various indole derivatives. It can be transformed into more complex structures through reactions such as cyclization and functionalization. These derivatives have applications ranging from pharmaceuticals to agrochemicals .

Reactivity with Electrophiles

The compound can undergo electrophilic substitution reactions due to the presence of the indole moiety. This property allows for the introduction of various substituents, enhancing the diversity of synthesized compounds .

Materials Science Applications

Polymer Chemistry

The unique properties of this indole derivative make it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or enhanced mechanical properties .

Case Study 1: Anticancer Research

A study demonstrated that derivatives of 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as lead compounds for drug development targeting specific cancer types.

Case Study 2: Synthesis of Functional Materials

Research focused on utilizing this compound in the synthesis of new materials with tailored properties for electronic applications. The incorporation of indole derivatives into polymeric systems showed promise in enhancing conductivity and mechanical strength.

Eigenschaften

IUPAC Name |

1-prop-2-enylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYIICCRQJWUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.